N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide
Description
The exact mass of the compound this compound is 348.1465370 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)9-11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEUZVMKJWCAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(2-chlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure features a triazine ring with dimethylamino substituents and a chlorophenyl acetamide moiety, which contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H20ClN7
- Molecular Weight : Approximately 343.435 g/mol
- Structural Features :
- Triazine ring
- Dimethylamino groups
- Chlorophenyl acetamide functionality
The compound's structure allows for interaction with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties.
The mechanism of action involves binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical biological processes.
- Activation of Receptors : It can also activate certain receptors that play roles in cellular signaling.
Research Findings
- Antitumor Activity : Studies have indicated that compounds related to this structure exhibit antitumor effects against various cancer cell lines. For instance, related triazine derivatives have shown effectiveness against Mia PaCa-2 and PANC-1 cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Similar compounds have demonstrated significant inhibitory effects on these microorganisms.
- Structure-Activity Relationship (SAR) : Research has established SAR models that correlate specific structural features with biological activity, aiding in the design of more potent derivatives .
Case Study 1: Antitumor Efficacy
A study evaluating a series of triazine derivatives found that certain analogs exhibited potent antitumor activity against human tumor cell lines. The structure was optimized to enhance binding affinity to cancer-related targets, resulting in improved efficacy compared to standard treatments.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial properties of various derivatives were tested using disk diffusion methods. The results indicated that modifications to the triazine core could enhance activity against both bacterial and fungal strains, suggesting potential therapeutic applications in infectious diseases.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| This compound | C16H20ClN7 | 343.435 g/mol | Antitumor, Antimicrobial |
| Related Triazine Derivative | C17H20Cl2N8O | 409.3 g/mol | Antitumor Activity Against Mia PaCa-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
